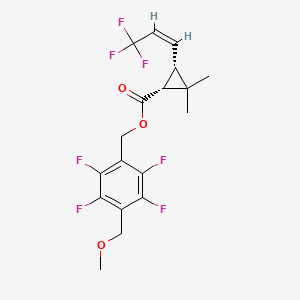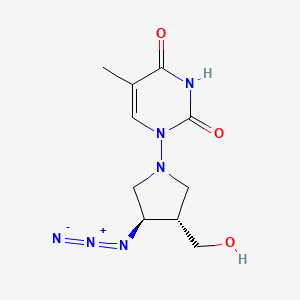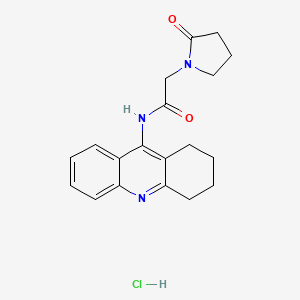
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H21N3O2·HCl . This compound is known for its unique structure, which includes a pyrrolidine ring and an acridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine derivative, followed by the introduction of the pyrrolidineacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
科学的研究の応用
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
作用機序
The mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism .
類似化合物との比較
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide derivatives: These compounds share the pyrrolidineacetamide group but differ in the substituents attached to the acridine moiety.
Acridine derivatives: These compounds have the acridine structure but may lack the pyrrolidineacetamide group.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared to highlight the unique properties of this compound.
特性
CAS番号 |
123792-82-5 |
|---|---|
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC名 |
2-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-17(12-22-11-5-10-18(22)24)21-19-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)19;/h1,3,6,8H,2,4-5,7,9-12H2,(H,20,21,23);1H |
InChIキー |
AGRGFLKXMFIANF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCCC4=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


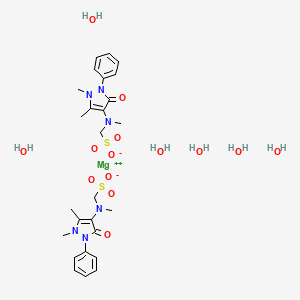
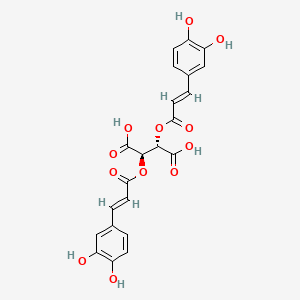
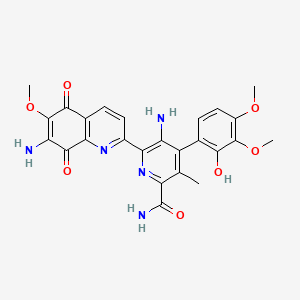
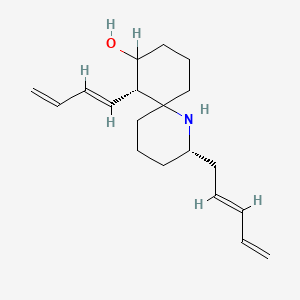
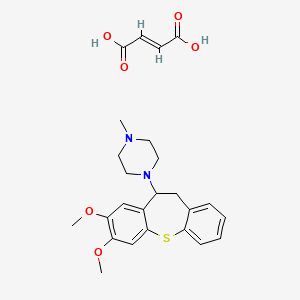
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
